molecular formula C7H14N4 B15252547 1-(3-methylbutyl)-1H-1,2,3-triazol-4-amine

1-(3-methylbutyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B15252547
M. Wt: 154.21 g/mol
InChI Key: OKEKVKDEWGJXJW-UHFFFAOYSA-N
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Description

1-(3-Methylbutyl)-1H-1,2,3-triazol-4-amine is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 3-methylbutyl group attached to the triazole ring. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

The synthesis of 1-(3-methylbutyl)-1H-1,2,3-triazol-4-amine can be achieved through several synthetic routes. One common method involves the use of a one-pot multicomponent reaction. This reaction typically involves the condensation of aldehydes, amides, and 2-naphthol in the presence of a catalyst such as polyethylene glycol (PEG)-based dicationic acidic ionic liquid under solvent-free conditions . This method is advantageous due to its high yield, short reaction time, and simple work-up procedure.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems can further enhance the production process.

Chemical Reactions Analysis

1-(3-Methylbutyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted triazoles and other functionalized derivatives.

Scientific Research Applications

1-(3-Methylbutyl)-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-methylbutyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the inhibition of the yeast plasma membrane H±ATPase (Pma1p), which is essential for fungal growth and survival . The compound binds to the active site of the enzyme, disrupting its function and leading to the death of the fungal cells.

Comparison with Similar Compounds

1-(3-Methylbutyl)-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its triazole ring structure, which imparts distinct chemical and biological properties. Unlike esters, triazoles are more stable and versatile, making them suitable for a broader range of applications.

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

1-(3-methylbutyl)triazol-4-amine

InChI

InChI=1S/C7H14N4/c1-6(2)3-4-11-5-7(8)9-10-11/h5-6H,3-4,8H2,1-2H3

InChI Key

OKEKVKDEWGJXJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=C(N=N1)N

Origin of Product

United States

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